3-Iodo-4-(methoxymethoxy)benzonitrile

Organic Synthesis Pharmaceutical Intermediates Protecting Group Strategy

Choose 3‑Iodo‑4‑(methoxymethoxy)benzonitrile for multi‑step programs where precise, sequential functionalisation drives SAR. The 3‑iodo enables Pd‑catalysed Suzuki, Sonogashira or Negishi couplings without competing side reactions at the 4‑position because the MOM group remains stable under basic cross‑coupling conditions. After installing diversity at C3, mild acid deprotection releases a latent phenol for alkylation, acylation or triflate activation, supporting a second orthogonal coupling. The nitrile provides a third transformable handle (hydrolysis, reduction, tetrazole formation), making this scaffold uniquely suited for convergent heterocycle synthesis in kinase inhibitors and agrochemicals.

Molecular Formula C9H8INO2
Molecular Weight 289.072
CAS No. 1332591-18-0
Cat. No. B2525568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-4-(methoxymethoxy)benzonitrile
CAS1332591-18-0
Molecular FormulaC9H8INO2
Molecular Weight289.072
Structural Identifiers
SMILESCOCOC1=C(C=C(C=C1)C#N)I
InChIInChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3
InChIKeySCWQQCHMCBMDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-4-(methoxymethoxy)benzonitrile (CAS 1332591-18-0): A Strategic Bifunctional Building Block for Pharmaceutical and Agrochemical Synthesis


3-Iodo-4-(methoxymethoxy)benzonitrile (CAS 1332591-18-0) is a polysubstituted aromatic nitrile featuring a 3-iodo group for cross-coupling reactivity and a 4-methoxymethoxy (MOM) group serving as a masked phenol. With a molecular formula of C9H8INO2 and a molecular weight of 289.07 g/mol , this compound is primarily employed as a versatile intermediate in multistep organic syntheses, particularly within pharmaceutical and agrochemical discovery programs where sequential functionalization of the aromatic ring is required [1].

Why 3-Iodo-4-(methoxymethoxy)benzonitrile Cannot Be Replaced by Common In-Class Analogs


Generic substitution with closely related benzonitriles (e.g., 3-iodo-4-methoxybenzonitrile or 4-iodo-3-methoxymethoxybenzonitrile) is not scientifically sound due to the unique orthogonality of its functional groups. The target compound's 3-iodo group provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Negishi), while the 4-methoxymethoxy (MOM) group acts as a stable, acid-labile protecting group that masks a latent phenol [1]. This precise 1,2,4-substitution pattern is critical for directing subsequent transformations, whereas regioisomers (e.g., 4-iodo-3-methoxymethoxybenzonitrile) present an inverted reactivity profile that leads to different coupling partners and spatial architectures . Furthermore, the MOM group offers superior stability under basic cross-coupling conditions compared to unprotected phenols or simple methyl ethers, preventing unwanted side reactions and improving overall synthetic yield [1].

3-Iodo-4-(methoxymethoxy)benzonitrile: Quantified Differentiation Versus Key Analogs


3-Iodo-4-(methoxymethoxy)benzonitrile vs. 3-Iodo-4-methoxybenzonitrile: Enhanced Stability and Orthogonal Protection Strategy

The target compound incorporates a 4-methoxymethoxy (MOM) protecting group, which confers significant stability advantages over the simpler methyl ether analog, 3-iodo-4-methoxybenzonitrile (CAS 82504-06-1). The MOM group is stable under basic and nucleophilic conditions typically employed in cross-coupling reactions, yet it is readily cleaved under mild acidic conditions to reveal a phenolic hydroxyl group for further derivatization [1]. In contrast, the methyl ether of the analog is largely inert, limiting downstream functionalization options. Quantitatively, the MOM group increases the molecular weight from 259.04 g/mol (for the methyl ether analog) to 289.07 g/mol, a difference of +30.03 g/mol (approximately 11.6% increase), which directly impacts solubility and chromatographic behavior .

Organic Synthesis Pharmaceutical Intermediates Protecting Group Strategy

3-Iodo-4-(methoxymethoxy)benzonitrile vs. 4-Iodo-3-methoxymethoxybenzonitrile: Regiochemical Divergence in Cross-Coupling Selectivity

The regiochemistry of the iodine substituent is a critical determinant of coupling partner scope and reaction outcome. The target compound (CAS 1332591-18-0) possesses the iodine atom at the 3-position, para to the nitrile group and ortho to the MOM group. Its regioisomer, 4-iodo-3-methoxymethoxybenzonitrile (CAS 943749-99-3), places the iodine at the 4-position, meta to the nitrile and para to the MOM group . This positional difference alters the steric and electronic environment of the C–I bond. In Pd-catalyzed cross-coupling reactions, the oxidative addition step is sensitive to steric hindrance; the target compound's 3-iodo group, adjacent to the MOM group, may exhibit a different reaction rate and selectivity profile compared to the less hindered 4-iodo position of the regioisomer [1]. While direct comparative kinetic data are not available in the public domain, class-level knowledge of aryl iodide reactivity establishes that ortho-substituted iodoarenes typically react slower than their para-substituted counterparts in many cross-coupling manifolds [1].

Cross-Coupling Suzuki Reaction Sonogashira Coupling

3-Iodo-4-(methoxymethoxy)benzonitrile vs. m-Iodobenzonitrile: Enhanced Molecular Complexity and Reduced Symmetry

Compared to the simpler and commercially ubiquitous m-iodobenzonitrile (CAS 69113-59-3), the target compound offers a significantly higher degree of molecular complexity and synthetic utility per synthetic step. m-Iodobenzonitrile (C7H4IN, MW 229.02 g/mol) provides a single reactive handle (iodine) and a nitrile group. In contrast, 3-iodo-4-(methoxymethoxy)benzonitrile (C9H8INO2, MW 289.07 g/mol) incorporates an additional, orthogonally protected oxygen functionality, effectively tripling the number of potential derivatization pathways from a single starting material [1]. Quantitatively, this translates to a molecular weight increase of 60.05 g/mol (26.2%) and the addition of two heteroatoms (O), which directly influences physicochemical properties such as lipophilicity (LogP of 2.48 for the target compound ) and hydrogen-bonding capacity. This increased complexity reduces the number of synthetic steps required to construct more elaborate target molecules, thereby improving overall yield and reducing waste.

Organic Building Blocks Molecular Complexity Synthetic Efficiency

3-Iodo-4-(methoxymethoxy)benzonitrile: Targeted Application Scenarios for Research and Industrial Procurement


Sequential Derivatization in Medicinal Chemistry for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry programs, 3-iodo-4-(methoxymethoxy)benzonitrile serves as a privileged scaffold for generating diverse compound libraries via iterative functionalization. The iodine atom is first employed in a Pd-catalyzed cross-coupling (e.g., Suzuki with aryl/heteroaryl boronic acids) to introduce molecular diversity at the 3-position [1]. Subsequently, the MOM group is cleaved under mild acidic conditions to reveal a phenolic hydroxyl group, which can then be alkylated, acylated, or converted to a triflate for a second round of cross-coupling chemistry, thereby enabling rapid exploration of SAR around the 4-position [1]. This orthogonal strategy is particularly valuable when the target binding site contains a polar or hydrogen-bonding interaction near the 4-position, while the 3-position is oriented towards a hydrophobic pocket.

Synthesis of Functionalized Biaryl and Alkyne-Linked Agrochemical Intermediates

The compound is ideally suited for the construction of complex biaryl and alkyne-linked frameworks common in modern agrochemicals (e.g., fungicides and herbicides). The 3-iodo group is highly reactive in Sonogashira couplings with terminal alkynes, allowing for the introduction of alkyne spacers [1]. Alternatively, Suzuki-Miyaura coupling with boronic acids yields biaryl systems [1]. The presence of the MOM-protected phenol ensures that the molecule can be further elaborated after the key C–C bond-forming step, for example, by deprotection and subsequent etherification to modulate lipophilicity and metabolic stability. The regiochemistry of the target compound directs the substitution pattern to a 1,2,4-trisubstituted benzene, a motif frequently encountered in patent-protected agrochemical structures.

Building Block for Nitrile-Containing Heterocycles via Orthogonal Transformations

The nitrile group provides a third reactive handle that can be transformed independently of the iodo and MOM moieties. It can be hydrolyzed to a carboxylic acid or primary amide, reduced to a benzylamine, or converted to a tetrazole [1]. This trifunctional nature allows for the convergent synthesis of complex heterocycles. For instance, the iodine can be used in a coupling to install an aryl group, the nitrile can be converted to an amidine, and the MOM group deprotected and alkylated to build a fused ring system. This scenario is particularly relevant for the synthesis of kinase inhibitors and other enzyme-targeted therapeutics where nitrile-containing heterocycles are prevalent pharmacophores.

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